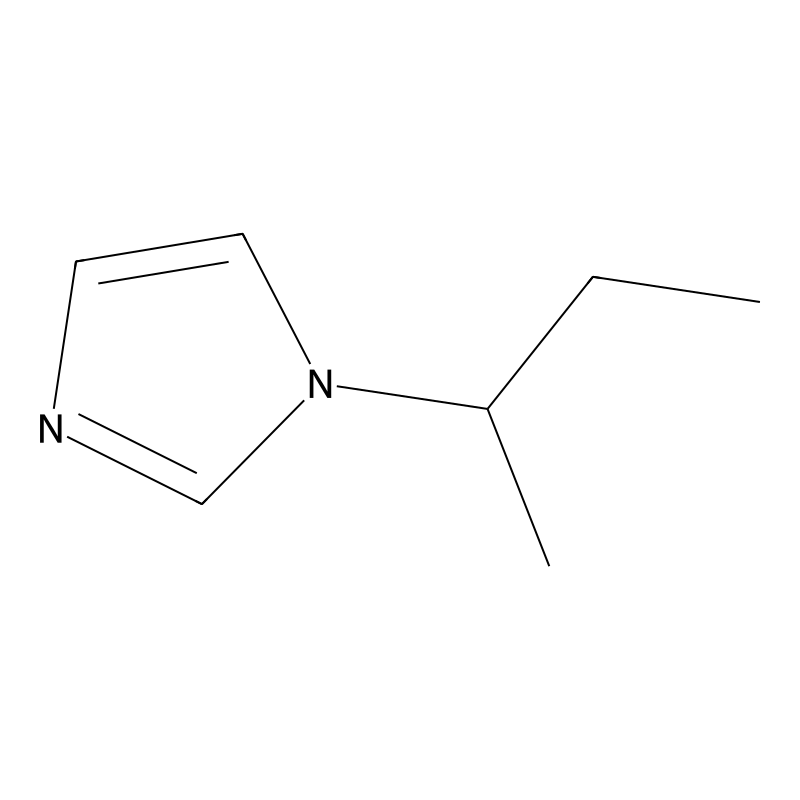

1-(butan-2-yl)-1H-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The imidazole ring structure is a common functional group found in many biologically active molecules. 1-(Butan-2-yl)-1H-imidazole could potentially serve as a building block for the synthesis of more complex molecules with desired properties.

- Medicinal chemistry: Imidazole derivatives have been investigated for their potential applications in various therapeutic areas, including anti-cancer and anti-inflammatory drugs []. 1-(Butan-2-yl)-1H-imidazole might be a starting point for the development of new drugs with similar activities.

1-(butan-2-yl)-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound features a butan-2-yl group attached to the imidazole ring, which enhances its structural diversity and potential reactivity. The imidazole structure itself is characterized by its ability to participate in various

- Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Electrophilic Aromatic Substitution: The imidazole ring can also undergo electrophilic aromatic substitution, where electrophiles attack the aromatic system, leading to functionalized derivatives.

- Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

These reactions are facilitated by the inherent properties of the imidazole ring, which can stabilize intermediates through resonance.

Imidazole derivatives, including 1-(butan-2-yl)-1H-imidazole, have been shown to possess various biological activities. Notably:

- Antimicrobial Properties: Some studies indicate that imidazole derivatives exhibit antimicrobial effects against a range of pathogens, making them potential candidates for antibiotic development .

- Anticancer Activity: Certain imidazole compounds have demonstrated cytotoxic effects on cancer cells, suggesting their utility in cancer therapy .

- Enzyme Inhibition: Imidazole can act as a competitive inhibitor for certain enzymes, particularly those involved in metabolic pathways.

The biological activities are largely attributed to the ability of the imidazole ring to interact with biological macromolecules.

Several methods exist for synthesizing 1-(butan-2-yl)-1H-imidazole:

- One-Pot Synthesis: A one-pot method can be employed using readily available starting materials like arylaldehydes and amines under microwave irradiation. This method is advantageous due to its simplicity and high yield .

- Condensation Reactions: The synthesis may also involve the condensation of butan-2-one with an appropriate imidazole precursor in the presence of acid catalysts .

- Lithiation Methods: Another approach involves lithiation of substituted imidazoles followed by reaction with butanones or similar compounds, allowing for selective functionalization .

These methods highlight the versatility in synthesizing imidazole derivatives.

1-(butan-2-yl)-1H-imidazole has various applications:

- Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for developing new drugs targeting infections or cancer.

- Catalysis: Imidazole derivatives are often used as catalysts in organic reactions due to their ability to stabilize transition states.

- Material Science: The unique properties of imidazoles allow them to be incorporated into polymers or other materials for enhanced performance characteristics.

Research into the interactions of 1-(butan-2-yl)-1H-imidazole with biological systems is ongoing. Notable interactions include:

- Binding Affinity Studies: Investigations into how this compound binds to specific enzymes or receptors can provide insights into its mechanism of action.

- Inhibition Studies: Studies assessing its role as an inhibitor for various metabolic enzymes help elucidate its potential therapeutic uses.

Understanding these interactions is crucial for optimizing its application in drug design and development.

Similar compounds include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylimidazole | Methyl group at position 1 | Stronger basicity due to methyl group |

| 2-Methylimidazole | Methyl group at position 2 | More acidic than 1-methylimidazole |

| 1-(propyl)-1H-imidazole | Propyl group at position 1 | Different chain length affects solubility |

| 2-(butyl)-1H-imidazole | Butyl group at position 2 | Enhanced hydrophobic interactions |

Uniqueness of 1-(butan-2-yl)-1H-imidazole

The uniqueness of 1-(butan-2-yl)-1H-imidazole lies in its specific butan-2-yl substituent which influences its steric and electronic properties, potentially enhancing its biological activity compared to simpler analogs. Its ability to participate in diverse